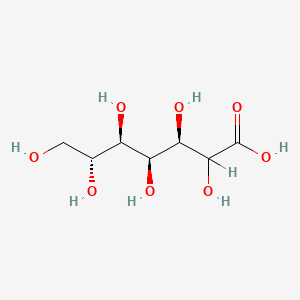

(2xi)-D-gluco-heptonic acid

Descripción

Contextualizing D-Gluco-Heptonic Acid within Aldonic Acid Chemistry

(2xi)-D-gluco-heptonic acid belongs to the class of organic compounds known as sugar acids, which are characterized by a saccharide unit bearing a carboxylic acid group. hmdb.ca Specifically, it is classified as an aldonic acid, a family of sugar acids derived from the oxidation of the aldehyde group of an aldose. wikipedia.org

The structure of this compound is directly related to that of D-glucose. It is a seven-carbon monosaccharide derivative, placing it among the heptonic acids. This distinguishes it from the more common six-carbon aldonic acids like gluconic acid. The "D-gluco" prefix in its name signifies that the stereochemical configuration of carbons 2 through 6 is the same as that in D-glucose. The addition of a carbon atom to the glucose structure creates the potential for stereoisomerism at the C-2 position.

Aldonic acids are formed by the oxidation of the aldehyde group of an aldose to a carboxylic acid group. wikipedia.org This transformation can be achieved using various oxidizing agents, including bromine water. pearson.comchemistrysteps.com Unlike stronger oxidizing agents that can also oxidize the primary alcohol group to form an aldaric acid, mild oxidation selectively targets the aldehyde. chemistrysteps.compdx.edu

The designation "(2xi)" or "(2ξ)" in the name this compound is crucial for understanding its stereochemistry. ebi.ac.uk It indicates that the compound is an unspecified mixture of the (2R)- and (2S)-epimers. ebi.ac.uk This means that the spatial arrangement of the hydroxyl group at the second carbon atom (C2) is not defined, resulting in a mixture of two diastereomers: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid. hmdb.ca

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to a chiral center. wikipedia.orglibretexts.org This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number. libretexts.org By orienting the molecule so that the lowest priority group is pointing away from the viewer, the configuration is determined by the direction of decreasing priority of the remaining three groups (clockwise for R, counter-clockwise for S). wikipedia.orglibretexts.org The "(2xi)" notation acknowledges the presence of both possible configurations at the C2 position, a common outcome of synthetic routes like the Kiliani-Fischer synthesis. ias.ac.in

Historical Perspectives and Evolution of Research on D-Gluco-Heptonic Acid

The history of D-gluco-heptonic acid research is intrinsically linked to the pioneering work in carbohydrate chemistry. The initial synthesis of glucoheptonic acid was described by Heinrich Kiliani in 1886. drugfuture.com Kiliani's method involved the reaction of glucose with hydrocyanic acid to form cyanohydrin intermediates, which were then saponified to produce the corresponding heptonic acids. This represented a significant advancement in carbohydrate chemistry, demonstrating the first successful homologation of aldose sugars.

Emil Fischer further refined the purification techniques and optimized the yield of the synthesis in 1892. drugfuture.com The industrial potential of these discoveries became evident in the mid-20th century with the development of improved synthetic processes using calcium cyanide and glucose, as detailed in a 1956 patent by Louis-Charles Clevenot. drugfuture.comgoogle.com Early literature often referred to the compound as "alpha-glucoheptonic acid" or "glucosemonocarboxylic acid". drugfuture.com The nomenclature evolved with the advancement of systematic carbohydrate naming conventions to the modern, stereochemically specific designation.

Current Research Landscape and Academic Importance of D-Gluco-Heptonic Acid Studies

This compound and its derivatives continue to be of significant interest in modern research. Its role as a versatile building block for organic synthesis is a key area of investigation. For instance, it serves as a precursor in the synthesis of complex organic molecules and rare sugars. researchgate.netnih.gov The ease of separation of its acetonide derivatives facilitates the scalable synthesis of sugars with l-gluco or d-gulo structural motifs. researchgate.netnih.gov

Recent studies have also explored the enzymatic modification of glucoheptonic acid. For example, the use of β-galactosidase for the transgalactosylation of glucoheptonic acid has been shown to produce new derivatives with potential bioactive properties. researchgate.net Furthermore, its chelating properties make it a subject of interest in various applications. americanelements.com The continued exploration of its chemical reactivity and potential applications underscores the ongoing academic importance of D-gluco-heptonic acid studies.

| Property | Value |

| Molecular Formula | C₇H₁₄O₈ |

| Molecular Weight | 226.18 g/mol |

| Appearance | White solid |

| Solubility | Highly soluble in water |

| Acidity (pKa) | ~3.5–4.0 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,5,6,7-hexahydroxyheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMLJOLKUYYJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859145 | |

| Record name | Heptonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-36-8, 23351-51-1 | |

| Record name | D-glycero-D-ido-Heptonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluco-Heptonic acid, (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-glycero-D-ido-Heptonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-glycero-D-ido-heptonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthesis Methodologies for D Gluco Heptonic Acid and Its Derivatives

Chemical Synthesis Pathways and Mechanistic Insights

The chemical synthesis of D-gluco-heptonic acid is historically rooted in the homologation of aldose sugars, a process that extends the carbon chain of a carbohydrate.

The Kiliani-Fischer synthesis is a foundational method for elongating the carbon chain of an aldose by a single carbon atom. chemistrysteps.comdoubtnut.com First described by Heinrich Kiliani in 1886 and later refined by Emil Fischer, this process is instrumental in carbohydrate chemistry. ukessays.com When applied to the production of D-gluco-heptonic acid, the starting material is D-glucose, a six-carbon aldose.

The core principle involves the nucleophilic addition of a cyanide ion to the carbonyl group of the aldose. chemeurope.com This reaction extends the carbon chain from six to seven carbons. A key outcome of this synthesis is the creation of a new chiral center at the C-2 position. chemistrysteps.com Consequently, the reaction yields a mixture of two diastereomeric seven-carbon sugars, known as epimers, which in this case are D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid. chemeurope.comwikipedia.org While effective for creating sugars that may be difficult to obtain from natural sources, the classic Kiliani-Fischer synthesis is often characterized by modest yields, estimated to be around 30%. chemeurope.comwikipedia.org

The mechanistic pathway of the Kiliani-Fischer synthesis proceeds through distinct and crucial intermediates. wikipedia.org

Cyanohydrin Formation : The synthesis begins with the reaction of D-glucose with an aqueous cyanide source, such as sodium cyanide (NaCN) or calcium cyanide. wikipedia.orggoogle.com The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon of the aldehyde group in the open-chain form of glucose. This nucleophilic addition results in the formation of two epimeric cyanohydrins. libretexts.org

Hydrolysis and Lactonization : The resulting cyanohydrin intermediates are then subjected to hydrolysis. ukessays.comvedantu.com This is typically achieved by heating the mixture in water, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH). wikipedia.orgvedantu.com The newly formed γ-hydroxy carboxylic acid rapidly undergoes an intramolecular esterification to form a more stable five-membered ring structure known as a γ-lactone (glucoheptolactone). chemeurope.comwikipedia.org This spontaneous cyclization is a key transformation step. The mixture at this stage contains two separable diastereomeric lactones. wikipedia.org

Conversion to Aldonic Acid : The stable lactone can then be hydrolyzed under basic conditions to yield the final D-gluco-heptonic acid salt.

This sequence of transformations from the initial aldose to cyanohydrin, and subsequently to the lactone and final aldonic acid, represents the classical pathway for synthesizing D-gluco-heptonic acid.

Optimizing reaction parameters is critical for improving the yield and purity of D-gluco-heptonic acid. Research and patent literature highlight the importance of controlling pH, temperature, and the stoichiometry of reactants.

pH Control : The pH of the reaction medium significantly influences the process. In a method utilizing calcium cyanide, an excess of lime is added to maintain a basic environment with a pH of approximately 10. google.com This basicity is crucial for the initial cyanohydrin formation. Subsequently, for purification, the alkaline solution of calcium glucoheptonate is treated with a weak oxalic acid solution to lower the pH to a range of 3.5 to 4.5. google.com This acidification step is essential for discoloration and purification of the final product. google.com

Temperature Regulation : The reaction temperature is another key variable. For the synthesis involving sodium cyanide and dextrose, the reaction is typically conducted at a controlled temperature between 0°C and 40°C. google.com One specific example maintained the temperature between 27°C and 32°C while removing ammonia (B1221849) under vacuum. google.com

Molar Ratios and Reaction Time : The ratio of reactants and the duration of the reaction are optimized to maximize conversion. In a process for producing sodium glucoheptonate, the reaction is carried out over a period of 4 to 12 hours. google.com This timeframe allows for the completion of the reaction and the crystallization of the product directly from the solution. google.com

The table below summarizes key parameters from optimized industrial processes.

| Parameter | Optimized Value/Range | Process Description | Source |

| pH (Initial Reaction) | ~10 | Reaction of glucose with calcium cyanide in the presence of excess lime. | google.com |

| pH (Purification Step) | 3.5 - 4.5 | Acidification with oxalic acid to facilitate discoloration. | google.com |

| Temperature | 0°C - 40°C | General operating range for the reaction of dextrose and sodium cyanide. | google.com |

| Reaction Time | 4 - 12 hours | Duration for the formation and crystallization of sodium glucoheptonate. | google.com |

Purification of the synthesized D-gluco-heptonic acid and its intermediates is essential to isolate the desired product from byproducts and unreacted starting materials.

Crystallization : This is a primary technique for purification. illinois.edulibretexts.org In one method, a pure, light-colored alpha-glucoheptonate salt crystallizes directly from the aqueous reaction solution. google.com This initial crop of crystals can be separated by filtration, washed, and dried. A second crop can often be obtained by concentrating the remaining mother liquor. google.com For the acid form, a solution of glucoheptonic acid can be concentrated under vacuum to about 80%, after which the lactone may crystallize upon cooling. google.com

Advanced Purification : Beyond simple crystallization, other techniques are employed. The separation of the two diastereomeric lactones formed during the synthesis can be achieved using methods such as chromatography. chemeurope.comwikipedia.org Discoloration of the product solution is another critical step, often accomplished by filtration through active carbon, which adsorbs colored impurities. google.com For laboratory-scale preparations where high purity is required, recrystallization from an appropriate solvent system is a common and effective method to obtain a highly purified solid. illinois.edunist.govscispace.com

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a highly selective alternative for synthesizing derivatives of D-gluco-heptonic acid. These biocatalytic approaches leverage the specificity of enzymes to achieve transformations that can be challenging to control through conventional chemistry. mdpi.commdpi.com

β-Galactosidase (EC 3.2.1.23) is an enzyme known for its natural ability to hydrolyze the β-galactosidic bonds in lactose (B1674315). nih.gov However, under specific conditions, it exhibits a powerful synthetic capability known as transgalactosylation. nih.govwikipedia.org In this process, the enzyme transfers a galactose unit from a donor substrate, typically lactose, to an acceptor molecule containing a hydroxyl group. researchgate.net

This transgalactosylation activity has been successfully applied to the derivatization of D-gluco-heptonic acid. In this specific enzymatic synthesis, β-galactosidase from the yeast Kluyveromyces lactis is used to catalyze the transfer of a galactose moiety from lactose to sodium glucoheptonate, which serves as the acceptor molecule. researchgate.net

The key features of this biocatalytic reaction are:

Regioselectivity : The enzyme selectively attaches the galactose unit to a specific hydroxyl group on the glucoheptonate backbone.

Stereoselectivity : A specific anomeric configuration, a β-glycosidic bond, is formed, which is dictated by the three-dimensional structure of the enzyme's active site.

Studies have shown that reaction conditions such as substrate concentration, enzyme dose, and pH can be optimized to maximize the yield of the resulting glucoheptonic acid derivative. researchgate.net For instance, the most favorable molar ratio of sodium glucoheptonate to lactose was found to be 1.9:1. researchgate.net The addition of certain metal ions, such as Mg²⁺, can also significantly increase the yield of the final product. researchgate.netnih.govresearchgate.net

The table below outlines the components and conditions for this enzymatic synthesis.

| Component/Parameter | Role/Condition | Source |

| Enzyme | β-Galactosidase from Kluyveromyces lactis | researchgate.net |

| Galactosyl Donor | Lactose | researchgate.net |

| Galactosyl Acceptor | Sodium Glucoheptonate | researchgate.net |

| Reaction Type | Transgalactosylation | wikipedia.org |

| Optimal Molar Ratio | 1.9:1 (Sodium Glucoheptonate : Lactose) | researchgate.net |

| Enhancers | Addition of MgCl₂ or NaCl can increase yield. | researchgate.net |

This enzymatic approach provides a "green" and highly specific route to novel derivatives of D-gluco-heptonic acid, expanding its chemical diversity and potential applications. nih.gov

Iii. Biochemical and Biological Roles of D Gluco Heptonic Acid in Non Human Systems

Natural Occurrence and Distribution in Diverse Biological Matrices (Excluding Human Clinical Samples)

(2xi)-D-gluco-heptonic acid, a seven-carbon sugar acid, is found in various non-human biological systems, playing distinct roles in plants and bacteria. Its presence is noted in several plant species and as a key component of bacterial cell walls.

Research has identified this compound or its derivatives in several plant species, including potato, orange trees, and avocado.

Potato (Solanum tuberosum): In potato tubers, the metabolism of carbohydrates is a dynamic process influenced by factors like wounding and storage conditions. nih.govresearchgate.net While direct quantification of this compound is not extensively reported, the metabolic pathways that could lead to its formation are active. For instance, wound-induced metabolic activity in potato tubers involves significant flux through pathways that produce precursors for a wide range of compounds. researchgate.netnih.gov The pentose (B10789219) phosphate (B84403) pathway, a key source of precursors for nucleotide and aromatic amino acid biosynthesis, is active in potato tubers and its flux can be altered by environmental conditions such as temperature. researchgate.netmdpi.com

Orange Trees (Citrus sinensis): Studies on the chemical composition of orange trees have primarily focused on commercially valuable components like flavonoids and organic acids in the fruit. researchgate.net However, the fundamental metabolic pathways, including the shikimic acid pathway which involves a heptonic acid derivative, are essential for the synthesis of aromatic amino acids and other phenolic compounds in citrus plants. usda.govresearchgate.net The availability of carbohydrates, which are precursors for these pathways, is crucial for fruit set and development in citrus trees. researchgate.net

Avocado (Persea americana): Avocado is notable for its unique carbohydrate profile, which includes seven-carbon sugars like D-mannoheptulose. mdpi.comsoihs.it The presence of these C7 sugars suggests an active metabolism capable of producing and utilizing seven-carbon chain compounds. While the direct isolation of this compound is not a primary focus in many studies, the fruit contains a diverse array of phytochemicals, including phenolic compounds derived from the shikimic acid pathway. mdpi.comcuvillier.de

The following table summarizes the presence of related metabolic activities in these plant species:

Table 1: Metabolic Pathways Related to this compound in Selected Plants| Plant Species | Relevant Metabolic Pathway | Key Precursors/Intermediates | Reference |

|---|---|---|---|

| Potato (Solanum tuberosum) | Pentose Phosphate Pathway, Wound-Induced Metabolism | Glucose-6-phosphate, Erythrose-4-phosphate | nih.govresearchgate.netmdpi.com |

| Orange Tree (Citrus sinensis) | Shikimic Acid Pathway, Carbohydrate Metabolism | Phosphoenolpyruvate (B93156), Erythrose-4-phosphate | usda.govresearchgate.netresearchgate.net |

| Avocado (Persea americana) | C7 Sugar Metabolism, Shikimic Acid Pathway | D-mannoheptulose, Sedoheptulose-7-phosphate | mdpi.comsoihs.it |

In the bacterial realm, heptoses, which are seven-carbon sugars, are crucial components of the lipopolysaccharide (LPS) layer of Gram-negative bacteria. sigmaaldrich.com The inner core of the LPS often contains L-glycero-D-manno-heptose. sigmaaldrich.commicrobiologyresearch.org This heptose is a derivative of a heptonic acid precursor. The LPS structure is vital for the bacterium's survival, providing a protective barrier. sigmaaldrich.com For example, in Vibrio cholerae, the core polysaccharide of its LPS contains heptose. asm.org The biosynthesis of these heptose units is a critical process, and the enzymes involved represent potential targets for antimicrobial agents.

Intermediary Metabolic Pathways and Biosynthetic Linkages

This compound and its phosphorylated derivatives are key intermediates in fundamental biosynthetic pathways in microbial and plant systems. These pathways are central to the production of essential molecules.

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, generating NADPH and pentoses for nucleotide synthesis. wikipedia.orgmicrobenotes.com In both microbes and plants, the PPP provides erythrose-4-phosphate, a four-carbon sugar that is a direct precursor for the synthesis of a seven-carbon phosphorylated heptonic acid derivative. wikipedia.orgnih.gov Specifically, erythrose-4-phosphate condenses with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the first committed step of the shikimic acid pathway. wikipedia.orgwikipedia.org The flux through the PPP is tightly regulated and responds to the cell's demand for its products, including the precursors for aromatic amino acids. nih.govnih.gov

The shikimic acid pathway is a seven-step metabolic route utilized by plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgbspublications.net This pathway is absent in animals. The initial reaction of this pathway involves the formation of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) from phosphoenolpyruvate and erythrose-4-phosphate. nih.govbspublications.net DAHP, a phosphorylated seven-carbon keto-acid, is then cyclized to form 3-dehydroquinic acid, which is further converted to shikimic acid. wikipedia.orgbspublications.net Thus, a derivative of heptonic acid is a critical, non-aromatic intermediate in the synthesis of a vast array of plant secondary metabolites, including lignin, flavonoids, and alkaloids, which are derived from the aromatic amino acids. researchgate.net

The following table outlines the initial steps of the shikimic acid pathway involving the heptonic acid derivative:

Table 2: Role of Heptonic Acid Derivative in the Shikimic Acid Pathway| Step | Substrates | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Phosphoenolpyruvate + Erythrose-4-phosphate | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | wikipedia.orgbspublications.net |

| 2 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate synthase | 3-dehydroquinic acid | wikipedia.orgbspublications.net |

The pentose phosphate pathway's production of ribose-5-phosphate (B1218738) is fundamental for nucleotide biosynthesis. wikipedia.orgmicrobenotes.com Given that the PPP also produces the precursor for the seven-carbon sugar acid, there is a metabolic link. High glucose levels have been shown to promote nucleotide biosynthesis through the PPP. elifesciences.org While the direct role of this compound as a precursor for sugar nucleotides is not firmly established, the pathways are interconnected. Glucose can be a precursor for nucleic acid synthesis, a process that can be mediated through the formation of amino acids like glycine, which itself can be derived from intermediates of glycolysis that also feed into the PPP. nih.gov The intricate network of carbohydrate metabolism allows for the flow of carbon from glucose to a variety of essential biomolecules, and the intermediates of the PPP and related pathways are central to this distribution. nih.gov

Metabolic Perturbations and Responses to Environmental Stressors (e.g., Nano-Plant Interactions)

In non-human biological systems, the concentration of this compound can be altered in response to various environmental stressors, including biotic challenges such as pathogenic infections. Research in plant metabolomics has identified shifts in the levels of this compound, indicating its involvement in the host's metabolic response.

A notable example is the interaction between wolfberry (Lycium barbarum L.) and the root rot pathogen Fusarium solani. A metabolomic analysis of wolfberry plants infected with F. solani revealed significant perturbations in their metabolic profiles. Among these changes, the levels of glucoheptonic acid were observed to increase, while the concentrations of 19 other metabolites, including various organic acids, amino acids, and sugars, were inhibited. This suggests a redirection of metabolic pathways in the plant as a response to the stress induced by the fungal pathogen.

| Metabolite Change in Infected Wolfberry | Direction of Change |

| Glucoheptonic Acid | Increase |

| Glycolic acid | Decrease |

| Oxalic acid | Decrease |

| 3-hydroxybutyric acid | Decrease |

| Malonic acid | Decrease |

| Succinic acid | Decrease |

| Proline | Decrease |

| Glycine | Decrease |

| Uracil | Decrease |

| Gentiobiose | Decrease |

| Isomaltose | Decrease |

| This table is based on findings from a study on wolfberry root rot disease and is not exhaustive. |

Furthermore, glucoheptonic acid has been identified as a natural constituent in the leaves of other plants, such as Dioscorea caucasica, though its specific role in response to stressors in this species is not fully elucidated. mdpi.com

Beyond biotic stress, derivatives of glucoheptonic acid are utilized to mitigate abiotic stressors in agriculture. For instance, manganese (Mn) glucoheptonate is applied to glyphosate-resistant crops. acs.org Glyphosate can chelate essential micronutrients like manganese in the soil, making them unavailable to the plant. acs.org Applying manganese in a glucoheptonate chelated form can help prevent or correct this deficiency, thereby alleviating the environmental stress imposed by the herbicide's secondary effects. acs.org

While the outline mentions nano-plant interactions as a potential stressor, the reviewed literature did not yield specific studies detailing the role of D-gluco-heptonic acid in plant responses to nanoparticles.

Enzymatic Interactions and Reaction Mechanisms

The interaction of D-gluco-heptonic acid and its derivatives with enzymes is a key aspect of their biochemical significance, providing insights into metabolic pathways and enzyme specificity.

D-Gluco-Heptonic Acid as an Enzyme Substrate for Fundamental Metabolic Studies

This compound and its analogues serve as valuable tools in enzymology to probe the kinetics and substrate specificity of various enzymes.

One such study utilized an isosteric phosphonate (B1237965) analogue of gluconate 6-phosphate, namely 6,7-Dideoxy-D-gluco-heptonic-7-phosphonic acid, to investigate the enzyme gluconate 6-phosphate dehydrogenase from yeast. This analogue acts as a substrate for the enzyme, allowing for a comparative analysis of its kinetic parameters against the natural C6 substrate, gluconate 6-phosphate. The research found that the heptonic acid analogue exhibited a lower affinity and was processed at a slower rate by the enzyme.

Table 1: Kinetic Parameters of Yeast Gluconate 6-phosphate Dehydrogenase

| Substrate | pH | K_m (μM) | Relative K_m (Analogue/Natural) | V_max (units/mg) | Relative V_max (Analogue/Natural) |

|---|---|---|---|---|---|

| Gluconate 6-phosphate (Natural) | 7.5 | 47 | - | 17.5 | - |

| Gluconate 6-phosphate (Natural) | 8.0 | 58 | - | 28.0 | - |

| Heptonic acid analogue | 7.5 | 150 | ~3.2x | 2.4 | ~0.14x (7-fold lower) |

In other research, D-glucoheptonate itself was tested as a potential substrate for D-gluconate dehydratase from the archaeon Sulfolobus solfataricus. nih.gov This enzyme is part of the non-phosphorylated Entner–Doudoroff pathway. nih.gov The study demonstrated that while the enzyme was highly active with its primary substrate, D-gluconate, it showed minimal activity (1.7% relative activity) with D-glucoheptonate, highlighting the enzyme's strong preference for the C6 sugar acid. nih.gov

Conversely, D-gluco-heptonic acid can also function as an acceptor substrate in enzymatic synthesis. In a study using β-galactosidase from the yeast Kluyveromyces lactis, sodium glucoheptonate served as an acceptor for a galactosyl moiety transferred from lactose (B1674315). researchgate.net This transgalactosylation reaction produced a new glucoheptonic acid derivative, demonstrating a synthetic application where the compound acts as a substrate for enzymatic modification rather than catabolism. researchgate.net

Hydrolytic Activity of Specific Enzymes Towards Glucoheptonate Moieties (e.g., 6-Phosphogluconolactonase)

The enzyme 6-phosphogluconolactonase (6PGL) is a critical component of the pentose phosphate pathway (PPP), responsible for the hydrolysis of 6-phosphogluconolactone. researchgate.net Its function is to catalyze the conversion of 6-phospho-D-glucono-1,5-lactone to 6-phospho-D-gluconate, a reaction that ensures the efficient flow of metabolites through the oxidative branch of the PPP. researchgate.netgoogle.com

The mechanism involves the attack of a hydroxide (B78521) ion at the C5 ester of the substrate, forming a tetrahedral intermediate. researchgate.net This is followed by the elimination of the ester linkage, a step facilitated by proton donation from a key histidine residue within the enzyme's active site. nih.gov

Table 2: Properties of 6-Phosphogluconolactonase (6PGL)

| Property | Description | Source |

|---|---|---|

| EC Number | 3.1.1.31 | researchgate.net |

| Function | Hydrolysis of 6-phosphogluconolactone to 6-phosphogluconic acid | researchgate.net |

| Pathway | Oxidative phase of the Pentose Phosphate Pathway | |

| Structure | Monomer with an α/β hydrolase fold | nih.govresearchgate.net |

| Active Site | Contains critical histidine residues for proton transfer | nih.gov |

| Cellular Location | Cytosolic | nih.govresearchgate.net |

Crucially, 6PGL exhibits high substrate specificity. It selectively hydrolyzes the δ-isomer of 6-phosphogluconolactone and shows no activity towards the γ-isomer. nih.govresearchgate.net This high degree of specificity for the six-carbon lactone structure makes it exceedingly unlikely that 6PGL would catalyze the hydrolysis of a seven-carbon glucoheptonate moiety. The surveyed scientific literature provides no evidence of 6-phosphogluconolactonase or other related enzymes possessing hydrolytic activity towards glucoheptonate structures.

Analysis of Regioselectivity and Stereoselectivity in Enzymatic Transformations

Enzymatic transformations are characterized by their high degree of selectivity, a property that is crucial in biological systems and synthetic applications. mdpi.com Enzymes can distinguish between functional groups located at different positions on a molecule (regioselectivity) and can differentiate between stereoisomers or create a specific stereoisomer during a reaction (stereoselectivity). mdpi.comresearchgate.net

A clear example of this is the enzymatic synthesis of a D-gluco-heptonic acid derivative using β-galactosidase from Kluyveromyces lactis. researchgate.net In this transgalactosylation reaction, the enzyme selectively transfers a galactose unit from lactose to the sodium glucoheptonate acceptor molecule. researchgate.net This transformation is both:

Regioselective : The galactose is attached to a specific hydroxyl group on the glucoheptonate backbone.

Stereoselective : A specific anomeric configuration (a β-glycosidic bond) is formed, dictated by the enzyme's active site.

The efficiency and yield of this highly selective reaction were shown to be influenced by various factors, demonstrating the precise control required for such enzymatic transformations. researchgate.net

Table 3: Factors Influencing the Enzymatic Transgalactosylation of Glucoheptonate

| Factor Studied | Observation |

|---|---|

| Substrate Ratio | A molar ratio of 1.9:1 (sodium glucoheptonate:lactose) was found to be optimal. |

| pH | Increasing the pH above the optimum for the enzyme's hydrolytic activity inhibited the transgalactosylation reaction. |

| Enzyme Dose | A lower enzyme dose slowed the synthesis process. |

| Salt Addition | The addition of 0.5–0.75 M MgCl₂ or 1 M NaCl significantly increased the product yield, while MnCl₂ appeared to slow the reaction. |

Data derived from a study on the synthesis of a glucoheptonic acid derivative. researchgate.net

The inherent chirality of D-gluco-heptonic acid also makes it a valuable starting material, or chiron, for the chemical synthesis of complex molecules where maintaining specific stereochemistry is essential. researchgate.net For example, derivatives such as 2-amino-2,3-dideoxy-D-gluco-heptonic acid have been synthesized, underscoring the importance of stereocontrol in the chemistry of this compound family. researchgate.netresearchgate.net

Iv. Advanced Analytical Techniques for D Gluco Heptonic Acid Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure and properties of D-gluco-heptonic acid. These methods provide detailed information on the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules like D-gluco-heptonic acid. iosrjournals.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be constructed. iosrjournals.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For D-gluco-heptonic acid, the ¹H NMR spectrum would show distinct signals for the protons attached to the seven carbon atoms of the heptonic acid chain and the protons of the hydroxyl groups. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring oxygen atoms. Spin-spin coupling between adjacent protons would result in splitting of the signals, providing valuable data on the connectivity of the carbon skeleton.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. spectrabase.com The ¹³C NMR spectrum of D-gluco-heptonic acid would display seven distinct peaks, corresponding to the seven carbon atoms in the chain. The chemical shift of the carboxyl carbon (C1) would be significantly downfield due to the deshielding effect of the two oxygen atoms. The other carbon atoms, each bonded to a hydroxyl group, would appear at characteristic chemical shifts. spectrabase.com

A representative, though generalized, dataset for the NMR analysis of a similar gluco-heptonic acid derivative is presented below. Actual chemical shifts for (2xi)-D-gluco-heptonic acid would require experimental determination.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (COOH) | - | ~173 |

| C2 | ~4.7 | ~72 |

| C3 | ~3.7 | ~72 |

| C4 | ~3.4 | ~72 |

| C5 | ~3.7 | ~81 |

| C6 | ~3.7 | ~80 |

| C7 (CH₂OH) | ~3.7 | ~64 |

| Note: This table is illustrative. Actual spectral data may vary based on solvent and experimental conditions. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. libretexts.org

For D-gluco-heptonic acid, the IR spectrum would exhibit several key absorption bands:

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) groups of the carboxylic acid and the alcohol functions. libretexts.org

C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the aliphatic chain would appear in the 2850-3000 cm⁻¹ region. libretexts.org

C=O Stretching: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the carboxylic acid moiety. libretexts.orgsnmjournals.org

C-O Stretching: The spectrum would also show strong C-O stretching vibrations in the 1320-1210 cm⁻¹ range, corresponding to the carboxylic acid and alcohol groups. libretexts.org

O-H Bending: Bending vibrations for the O-H groups would be observed in the fingerprint region, typically around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. libretexts.org

The presence of these characteristic bands in an IR spectrum provides strong evidence for the structure of D-gluco-heptonic acid. researchgate.netplos.org The IR spectrum of sodium glucoheptonate, a salt of the acid, shows characteristic absorptions for the hydroxyl and carboxylate groups. nist.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch (Alcohol & Carboxylic Acid) | 3300 - 2500 (broad) | -OH |

| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | C=O |

| C-O Stretch | 1320 - 1210 | C-O |

| This table presents typical ranges for the indicated functional groups. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For D-gluco-heptonic acid (molecular formula C₇H₁₄O₈, molecular weight 226.18 g/mol ), a high-resolution mass spectrometer would detect the pseudomolecular ion, such as [M-H]⁻ at m/z 225.06168 in negative ion mode, which confirms its elemental composition. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. mdpi.com Under controlled conditions, the parent ion is fragmented, and the masses of the resulting fragment ions are measured. copernicus.org Common fragmentation pathways for sugar acids like glucoheptonic acid involve the loss of small molecules such as water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon bonds in the sugar chain. mdpi.com For instance, the loss of a glucoheptonic acid moiety from a larger molecule has been observed as a fragment at m/z 503 [M–H–208]⁻. mdpi.com

Ion Mobility Mass Spectrometry (IMS-MS) adds another dimension to the analysis by separating ions based on their size and shape (their collisional cross-section) before they enter the mass spectrometer. nih.gov This technique can separate isomers and conformers that have the same mass-to-charge ratio, providing a higher level of structural detail. nih.govanr.fr For a flexible molecule like D-gluco-heptonic acid, IMS-MS could potentially distinguish between different conformations or separate it from other isomeric sugar acids in a complex mixture. szpa.org

| Ion | m/z (Negative Mode) | Interpretation |

| [M-H]⁻ | 225.06168 | Deprotonated molecular ion |

| [C₆H₁₁O₆]⁻ | 179.05602 | Fragment ion |

| [C₆H₉O₅]⁻ | 161.04546 | Fragment ion |

| [C₃H₃O₃]⁻ | 87.00864 | Fragment ion |

| Data derived from analysis of glucoheptonic acid. nih.gov |

While D-gluco-heptonic acid itself does not have strong chromophores for UV-Vis absorption in the standard range, UV-Vis spectroscopy becomes a valuable tool for studying its interactions with metal ions. spectroscopyonline.com Many transition metal ions are colored and their UV-Vis absorption spectra are sensitive to their coordination environment. bath.ac.uk

When D-gluco-heptonic acid acts as a chelating agent, binding to a metal ion through its carboxylate and hydroxyl groups, the electronic structure of the metal ion is perturbed. This perturbation leads to changes in the d-d electronic transitions of the metal, which can be monitored by UV-Vis spectroscopy. bath.ac.ukscirp.org These changes, such as shifts in the maximum absorption wavelength (λmax) or changes in molar absorptivity (ε), can provide information about the formation of metal-glucoheptonate complexes, their stoichiometry, and their stability. spectroscopyonline.comsysrevpharm.org

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that is specific to species with unpaired electrons, such as many transition metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) and free radicals. When D-gluco-heptonic acid forms a complex with a paramagnetic metal ion, the EPR spectrum of the metal ion is altered. The parameters of the EPR spectrum, such as the g-factor and hyperfine coupling constants, are sensitive to the symmetry and nature of the ligands in the metal's coordination sphere. Therefore, EPR can provide detailed information about the binding sites of the glucoheptonic acid on the metal ion and the geometry of the resulting complex.

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation, identification, and quantification of D-gluco-heptonic acid, especially in complex mixtures such as biological samples or industrial process streams.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including sugar acids like D-gluco-heptonic acid. nih.govchromatographytoday.com

Principle of Separation: HPAEC takes advantage of the fact that carbohydrates are weak acids and can be ionized at high pH. thermofisher.com In a high-pH mobile phase (typically containing sodium hydroxide), the hydroxyl groups of D-gluco-heptonic acid become deprotonated, giving the molecule a negative charge. This allows it to be separated on a strong anion-exchange column. thermofisher.com The separation is based on the differential interactions of the analyte with the positively charged stationary phase. A gradient of increasing salt concentration (e.g., sodium acetate) is often used to elute the bound carbohydrates. science.gov

Principle of Detection: Pulsed Amperometric Detection (PAD) is an electrochemical technique that provides direct and highly sensitive detection of carbohydrates without the need for derivatization. thermofisher.com It works by applying a series of potential pulses to a gold working electrode. This sequence of potentials first oxidizes the analyte at the electrode surface, then cleans the electrode by oxidative desorption of any adsorbed species, and finally reduces the gold oxide to regenerate the active surface for the next detection cycle. Since only compounds that can be oxidized at the applied potential are detected, PAD is highly selective for carbohydrates and related compounds. chromatographytoday.com

HPAEC-PAD is widely used for the quantitative analysis of monosaccharides and sugar acids in various matrices. uga.edunih.gov It can effectively separate D-gluco-heptonic acid from other sugars and sugar acids, allowing for its accurate quantification in product streams from fermentation or biocatalytic processes. researchgate.net

| Technique | Principle | Application for D-Gluco-Heptonic Acid |

| HPAEC | Separation based on charge at high pH | Separates the anionic form of glucoheptonic acid from other neutral or less charged carbohydrates. |

| PAD | Electrochemical detection of oxidizable compounds | Provides sensitive and selective quantification without derivatization. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling in Non-Clinical Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique in metabolomics for the identification and quantification of small molecules like (2ξ)-D-gluco-heptonic acid in various biological samples. nih.gov This method is particularly suited for analyzing volatile and semi-volatile compounds, and with appropriate derivatization, it can be applied to non-volatile compounds such as sugar acids. chemrxiv.org

In the context of non-clinical biological samples, GC-MS based metabolomics allows for the comprehensive analysis of metabolic profiles. This can reveal the presence and relative abundance of numerous metabolites, including (2ξ)-D-gluco-heptonic acid, providing insights into biochemical pathways. nih.gov For instance, studies have successfully used GC-MS to analyze metabolomic profiles in serum and fecal samples, identifying a wide range of metabolites. nih.govfrontiersin.org

The general workflow for GC-MS analysis of biological samples involves several key steps:

Sample Preparation: This often includes extraction of metabolites from the biological matrix. For compounds like (2ξ)-D-gluco-heptonic acid, this may involve protein precipitation and extraction with organic solvents. researchgate.net

Derivatization: To increase volatility and thermal stability for GC analysis, polar functional groups of non-volatile compounds are chemically modified. A common method is silylation, using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a combination of methoxyamine hydrochloride in pyridine (B92270) followed by BSTFA with 1% TMCS. nih.govnih.gov

GC Separation: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

MS Detection and Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it to spectral libraries. nih.gov

Recent research has highlighted the application of GC-MS in identifying (2ξ)-D-gluco-heptonic acid in human biological samples. A study on the serum metabolic profiling of patients with diabetic kidney disease detected elevated levels of glucoheptonic acid among other carbohydrates and their derivatives. frontiersin.org Another study focusing on pulmonary arterial hypertension identified glucoheptonic acid in urine as part of a panel of metabolites for a classification model. acs.org

The following table outlines typical parameters for GC-MS analysis in metabolomic studies:

| Parameter | Typical Setting | Reference |

|---|---|---|

| Injection Volume | 1 µL | nih.gov |

| Solvent Delay | ~5-6 min | nih.govnih.gov |

| Oven Temperature Program | Initial 60°C, ramp to 325°C | nih.gov |

| Carrier Gas | Helium | nih.govdavidcwhite.org |

| Ion Source Temperature | 230°C | nih.gov |

| Transfer Line Temperature | 290°C | nih.gov |

| Electron Energy | -70 eV | nih.gov |

| Mass Scan Range (m/z) | 50-600 | nih.gov |

Potentiometric and Equilibrium Studies for Complex Formation in Aqueous Solutions

Potentiometric titrations are a fundamental technique for investigating the formation and stability of metal complexes with ligands like (2ξ)-D-gluco-heptonic acid in aqueous solutions. These studies provide quantitative data on the stoichiometry and stability constants of the complexes formed.

Research has demonstrated that (2ξ)-D-gluco-heptonic acid, as an aldonic acid, readily forms complexes with various metal ions. For example, potentiometric studies have been conducted to determine the stability constants of complexes formed between D-glucoheptonic acid and divalent metal ions such as copper(II), cobalt(II), and nickel(II). researchgate.netcdnsciencepub.com

A notable study investigated the interaction of Cu(II) ions with several D-aldonic acids, including D-glucoheptonic acid. cdnsciencepub.comcdnsciencepub.com The experiments were performed at a constant temperature of 20°C and an ionic strength of 0.10 M (NaNO₃). The data, analyzed using computer programs like BEST, revealed the formation of 1:1, 2:2, and 1:2 (metal-to-ligand) complexes. cdnsciencepub.comcdnsciencepub.com The protonation constant for D-glucoheptonic acid was also determined under these conditions.

The following table summarizes the key findings from a potentiometric study of Cu(II) complexes with D-glucoheptonic acid:

| Parameter | Value | Reference |

|---|---|---|

| Ligand | D-Glucoheptonic acid | cdnsciencepub.com |

| Metal Ion | Cu(II) | cdnsciencepub.com |

| Temperature | 20.0 ± 0.1°C | cdnsciencepub.com |

| Ionic Strength | 0.10 M (NaNO₃) | cdnsciencepub.com |

| log K (Protonation Constant) | 3.38 ± 0.008 | cdnsciencepub.com |

| Complex Species (M:L) | 1:1, 2:2, 1:2 | cdnsciencepub.comcdnsciencepub.com |

These equilibrium studies are crucial for understanding the chelating properties of (2ξ)-D-gluco-heptonic acid, which is relevant to its various industrial applications. The stability of the formed complexes is a key factor in its function as a chelating agent.

Quantitative Determination Methods for Yield and Purity Assessment in Synthetic Processes

The quantitative determination of (2ξ)-D-gluco-heptonic acid is essential for assessing the yield and purity of synthetic processes. Various analytical methods can be employed for this purpose, with the choice depending on the specific requirements of the analysis.

One of the primary synthetic routes to (2ξ)-D-gluco-heptonic acid is the Kiliani-Fischer synthesis, which involves the reaction of D-glucose with a cyanide source. mdpi.com A documented example reports a yield of 81% for sodium glucoheptonate after crystallization induced by methanol.

For purity assessment and separation of isomers, chromatographic techniques are invaluable. While not explicitly detailed for (2ξ)-D-gluco-heptonic acid yield determination in the provided context, related methodologies for similar compounds can be inferred. For example, in the synthesis of related sugar acids, techniques like pressurized column chromatography have been used to obtain high-purity products. acs.org

Enzymatic assays can also be adapted for the quantification of specific sugar acids. For instance, a method for D-gluconic acid involves enzymatic reactions that lead to a measurable change in absorbance, which is proportional to the concentration of the acid. megazyme.com While a specific kit for (2ξ)-D-gluco-heptonic acid is not mentioned, similar principles could be applied if a specific enzyme is available.

The following table outlines methods and key parameters relevant to the quantitative analysis of (2ξ)-D-gluco-heptonic acid and related compounds in synthetic processes:

| Analytical Method | Parameter/Finding | Relevance/Application | Reference |

|---|---|---|---|

| Crystallization & Gravimetry | Reported yield of 81% for sodium glucoheptonate. | Primary yield assessment post-synthesis. | |

| Pressurized Column Chromatography | Used for obtaining high-purity products. | Purification and purity assessment. | acs.org |

| Enzymatic Assay (example for D-gluconic acid) | Linear range of 0.8 to 50 µg per assay. | Potential for specific quantification if a suitable enzyme exists. | megazyme.com |

| HPLC | Used to establish the purity of related sugar, D-idose. | High-resolution separation for purity analysis. | mdpi.com |

V. Industrial and Research Applications of D Gluco Heptonic Acid and Its Derivatives Excluding Clinical/food/cosmetic

Chelating Agent Applications in Industrial Processes and Environmental Science

(2xi)-D-gluco-heptonic acid and its salts, particularly sodium glucoheptonate, are recognized for their excellent chelating or sequestering properties. green-mountainchem.comwaycoochem.comarrochem.com They have the ability to form stable complexes with a wide range of di- and tri-valent metal ions, including calcium, magnesium, iron, and copper, especially in alkaline conditions. waycoochem.comconnectchemicals.comunivarsolutions.com This characteristic makes them valuable in various industrial applications where the control of metal ions is crucial. connectchemicals.comunivarsolutions.compmpinc.com The chelating ability of sodium glucoheptonate is considered to be three to four times more effective than that of general chelating agents. waycoochem.com Furthermore, it is biodegradable and non-toxic, presenting an environmentally friendly alternative to traditional chelating agents like EDTA and NTA. waycoochem.comconnectchemicals.com

Metal Ion Sequestration in Water Treatment and Industrial Cleaning Formulations

In the realm of water treatment, sodium glucoheptonate plays a significant role in preventing the formation of scale and fouling in equipment such as boilers, cooling towers, and heat exchangers by binding with metal ions like calcium and magnesium present in the water. green-mountainchem.comwaycoochem.comwaycoochem.com This sequestration is particularly effective in alkaline environments and helps maintain the operational efficiency of water-dependent systems, thereby reducing maintenance costs and extending equipment lifespan. green-mountainchem.comwaycoochem.com The compound also acts as a dispersant, preventing the agglomeration of suspended particles and facilitating their removal during filtration. waycoochem.com

The industrial cleaning sector widely utilizes sodium glucoheptonate in formulations for metal surface cleaning, bottle washing, and paint stripping. green-mountainchem.compmpinc.comgoogle.com Its ability to form stable chelates with metal ions is advantageous for cleaning metal surfaces and is used in industrial cleaners for food processing plants, dairies, and breweries. arrochem.comunivarsolutions.com For instance, in combination with caustic soda, it can effectively remove paint from steel surfaces while also providing corrosion and scale inhibition. green-mountainchem.com It is also employed in aluminum etching and as a degreaser in paint stripping. univarsolutions.compmpinc.com

Interactive Data Table: Metal Ion Chelation by Sodium Glucoheptonate

| Metal Ion | Chelation Effectiveness | Industrial Application Example |

| Calcium (Ca²⁺) | High | Water treatment (prevents scaling) waycoochem.comwaycoochem.com |

| Magnesium (Mg²⁺) | High | Water treatment (prevents scaling) waycoochem.comwaycoochem.com |

| Iron (Fe²⁺, Fe³⁺) | Excellent, especially at high pH | Metal cleaning, rust removal green-mountainchem.comconnectchemicals.com |

| Copper (Cu²⁺) | High | Industrial cleaning formulations |

| Zinc (Zn²⁺) | Good | Metal surface treatment connectchemicals.com |

| Aluminum (Al³⁺) | Good | Aluminum etching connectchemicals.comunivarsolutions.com |

Stabilization of Peroxide-Based Systems in Industrial Applications

D-gluco-heptonic acid and its salts are utilized to stabilize peroxide-based systems, which are common in various industrial processes. green-mountainchem.com For example, in the textile industry, large quantities of peroxides are used for bleaching fabrics. green-mountainchem.com The presence of variable metal ions can catalyze the decomposition of these peroxides, reducing their effectiveness. green-mountainchem.com Sodium glucoheptonate effectively complexes these metal ions, thereby enhancing the stability of the peroxide bleaching liquors. green-mountainchem.comgoogle.com This ensures a more efficient and controlled bleaching process. green-mountainchem.com Research has also indicated the use of glucoheptonic acid as a biodegradable complexing agent to stabilize peroxide-containing solutions. google.com

Precursors in the Synthesis of Value-Added Chemicals and Specialty Sugars

D-gluco-heptonic acid serves as a readily available and inexpensive carbohydrate building block for the synthesis of a variety of valuable chemicals, particularly rare sugars and their derivatives, which have significant applications in research and as industrial feedstocks. sci-hub.ruresearchgate.netnih.gov

Production of Rare Sugars (e.g., D-Gulose, L-Glucose, Deoxy Sugars) for Research and Industrial Feedstocks

The synthesis of rare sugars often utilizes D-gluco-heptonic acid as a starting material. nih.gov A notable example is the scalable synthesis of L-glucose and D-gulose. sci-hub.ruresearchgate.net The process often involves the conversion of D-gluco-heptonic acid into its triacetonide methyl ester, a key intermediate that allows for selective chemical transformations. sci-hub.ru Through a series of reactions including deprotection, reduction, and cleavage, this intermediate can be converted into L-glucose in high yields. sci-hub.ru Similarly, D-gulose can be synthesized from the same intermediate through a different set of regioselective reactions. sci-hub.ru

The versatility of the triacetonide of methyl glucoheptonate also extends to the production of deoxy sugars. sci-hub.runih.gov For instance, 6-deoxy-L-glucose has been synthesized from this precursor without the need for chromatographic purification, demonstrating the efficiency of this synthetic route. sci-hub.ru These scalable methods make rare sugars more accessible for research into their biological functions and potential industrial applications. sci-hub.ruresearchgate.net

Interactive Data Table: Rare Sugars Synthesized from D-Gluco-Heptonic Acid

| Precursor | Key Intermediate | Synthesized Rare Sugar | Reported Yield | Reference |

| D-gluco-heptonic acid | Triacetonide of methyl glucoheptonate | L-Glucose | 80% from triacetonide | sci-hub.ru |

| D-gluco-heptonic acid | Triacetonide of methyl glucoheptonate | D-Gulose | 71% from triacetonide | sci-hub.ru |

| D-gluco-heptonic acid | Triacetonide of methyl glucoheptonate | 6-Deoxy-L-glucose | 19% overall from triacetonide | sci-hub.ru |

Synthesis of Iminosugars and Polyhydroxylated Amino Acids for Biochemical Investigations

D-glycero-D-gulo-heptono-1,4-lactone, a derivative of D-gluco-heptonic acid, is a valuable starting material for the synthesis of iminosugars and polyhydroxylated amino acids. researchgate.netnih.gov Iminosugars are sugar analogues where the ring oxygen is replaced by a nitrogen atom, and they are of significant interest for their potential as enzyme inhibitors. researchgate.net D-gluco-heptono-lactone can be transformed into L-glucuronolactone acetonide, which serves as a key building block for creating various iminosugars for biochemical studies. researchgate.net

Furthermore, D-glycero-D-gulo-heptono-1,4-lactone has been used to synthesize polyhydroxylated amino acids. nih.govuba.ar For example, 2-amino-2,3-dideoxy-D-manno-heptonic acid, an analogue of L-alanine with a polyhydroxy chain, has been synthesized from this lactone. nih.govuba.ar The synthesis involves a series of chemical transformations including acetylation, deacetylation, isopropylidenation, mesylation, and azidation, followed by hydrogenolysis and hydrolysis. nih.gov The diastereoisomer, 2-amino-2,3-dideoxy-D-gluco-heptonic acid, has also been prepared from the same starting material via a different synthetic pathway. nih.govuba.ar These complex amino acids are valuable for biochemical investigations. nih.gov

Applications in Material Science and Other Industrial Sectors

Beyond its well-established role as a chelating agent, D-gluco-heptonic acid and its derivatives find application in other industrial sectors. In the construction industry, sodium glucoheptonate is used as a retarder and water reducer for concrete. nouryon.com In the textile industry, it is used as a sequestering agent for heavy metal ions and in mercerizing plant-based fibers to improve dye uptake and fabric properties. univarsolutions.comnouryon.com Other reported uses include applications in adhesives and sealants, and as a dispersing agent in agricultural chemical formulations. arrochem.com It is also noted as a building block for the synthesis of complex organic molecules which can lead to the development of new materials.

Utilization in Organometallic Compounds for Non-Aqueous Applications (e.g., Solar Energy, Water Treatment Technologies)

Organometallic compounds incorporating D-gluco-heptonic acid and its salts are gaining attention for applications that require non-aqueous solubility. americanelements.comamericanelements.com One of the primary derivatives in this context is sodium glucoheptonate, which is recognized for its utility in recent solar energy and water treatment applications. americanelements.comamericanelements.com In water treatment, its role is to prevent the precipitation of metal ions, thereby enhancing water quality. epa.govconnectchemicals.comepa.gov The compound's ability to chelate various di- and trivalent metal ions is a key property. connectchemicals.com

The development of such organometallic compounds is part of a broader effort to create materials with novel properties for advanced technologies. americanelements.comamericanelements.com For instance, in the realm of solar energy, research is exploring the use of various materials to improve the efficiency of energy conversion and storage, drawing inspiration from natural processes like photosynthesis. researchoutreach.org The synthesis of these specialized organometallic compounds often involves the reaction of free carbonyl sugar derivatives with organometallic reagents. acs.org

Table 1: Applications of D-Gluco-Heptonic Acid Derivatives in Non-Aqueous Systems

| Derivative | Application Area | Function | Reference |

|---|---|---|---|

| Sodium Glucoheptonate | Solar Energy | Component in systems requiring non-aqueous solubility | americanelements.comamericanelements.com |

| Sodium Glucoheptonate | Water Treatment | Prevents precipitation of metal ions by chelation | epa.govconnectchemicals.comepa.gov |

Role in Conjugation to Proteins for Fundamental Biochemical Research (e.g., Lectin Binding Studies)

D-gluco-heptonic acid and its derivatives serve as valuable tools in fundamental biochemical research, particularly in the study of protein interactions. The conjugation of these sugar acids to proteins allows for the investigation of specific binding events, such as those involving lectins—proteins that recognize and bind to specific carbohydrate structures. nih.govelsevier.esacs.org

Lectin binding studies are crucial for understanding the "glycocode," the vast information encoded in the carbohydrate structures on cell surfaces. acs.org These interactions are fundamental to numerous biological processes. By conjugating derivatives of D-gluco-heptonic acid to proteins, researchers can probe the specificity of lectin binding. nih.govelsevier.es For example, studies have examined the binding of various lectins to different glycan structures to identify disease-specific changes in muscle cells or to characterize the carbohydrate specificity of lectins from different sources. nih.govelsevier.es

The synthesis of these conjugates can be complex. One approach involves modifying an antibody with a group like hydrazine (B178648) nicotinamide (B372718) (HYNIC) and then labeling it with a technetium-99m glucoheptonate complex. unm.edu The development of C-glycoamino acids, where a sugar is linked to an amino acid via a stable C-glycosidic bond, represents another strategy to create metabolically stable glycopeptides for research. researchgate.net

Table 2: Research Applications of D-Gluco-Heptonic Acid in Protein Conjugation

| Research Area | Methodology | Purpose | Key Findings/Significance | Reference |

|---|---|---|---|---|

| Lectin Binding Studies | Use of glycan microarrays and lectin binding assays with various cell types. | To characterize the carbohydrate-binding specificity of lectins and identify changes in glycosylation patterns. | Disease-specific changes in lectin binding were observed in dystrophic muscle cells compared to healthy cells. | nih.gov |

| Lectin Characterization | Hapten inhibition assays with a panel of carbohydrates. | To determine the unique carbohydrate specificity of lectins from fungal sources. | Fusarium lectins showed affinity for various sugars, including D-glucose and D-galacturonic acid. | elsevier.es |

| Radiopharmaceutical Development | Conjugation of 99mTc-glucoheptonate to antibodies via a HYNIC linker. | To create radiolabeled proteins for in vivo imaging and research. | This method provides a way to label antibodies with technetium for biodistribution studies. | unm.edu |

Agents in Agricultural and Plant Science Research

Assessment of Plant Growth-Regulating Activities of D-Gluco-Heptonic Acid Derivatives

In the field of agricultural and plant science, derivatives of D-gluco-heptonic acid are being investigated for their potential as plant growth regulators. Research has focused on synthesizing novel compounds that incorporate a D-gluco-heptonic acid moiety and evaluating their effects on plant growth. mdpi.com

One study involved the synthesis of new Schiff's bases from 4-amino-3-(D-glucoheptonic-hexitol-1-yl)-1H-1,2,4-triazole-5-thione. mdpi.com The inclusion of the D-glucoheptonic-hexitol-1-yl group was intended to improve the water solubility and biological activity of the compounds. mdpi.com The subsequent biological evaluation of these derivatives on plant growth indicated weak to moderate activities. mdpi.com This line of research is part of a broader effort to find new bioactive molecules for agricultural use, including those derived from natural products or inspired by them. researchgate.netd-nb.info For instance, other sugar acid derivatives like gluconic acid, produced by soil bacteria, are known to play a role in promoting plant growth by solubilizing phosphates. nih.gov

Table 3: Plant Growth-Regulating Activities of D-Gluco-Heptonic Acid Derivatives

| Derivative Type | Research Focus | Observed Activity | Reference |

|---|---|---|---|

| Schiff's bases of 4-amino-3-(D-glucoheptonic-hexitol-1-yl)-1H-1,2,4-triazole-5-thione | Synthesis and evaluation of plant-growth regulating effects. | Weak to moderate plant growth-regulating activities. | mdpi.com |

Vi. Theoretical and Computational Investigations of D Gluco Heptonic Acid

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

The structural flexibility of D-gluco-heptonic acid is a key determinant of its chemical and biological function. Molecular modeling and simulation techniques are essential for understanding its three-dimensional structure and how it changes and interacts with its environment.

Conformational Analysis: D-gluco-heptonic acid, with its seven-carbon chain and multiple hydroxyl groups, possesses significant conformational freedom. Its structure is not static but exists as an equilibrium of various conformers in solution. Theoretical studies, including quantum molecular modeling, have been used to investigate this flexibility. researchgate.net Research on analogous sugar acids, such as D-glucaric acid, using Nuclear Magnetic Resonance (NMR) spectroscopy combined with computational analysis, has shown that such molecules often adopt a 'bent' rather than a fully extended linear conformation in aqueous solutions. nih.gov This bending is stabilized by intramolecular hydrogen bonds. These non-linear structures can bring distant parts of the molecule, like the H2 and H5 protons, into close proximity. nih.gov

The table below summarizes the primary types of interactions investigated through molecular modeling.

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deaps.org It is widely applied to predict molecular properties and reaction mechanisms with high accuracy. mpg.de

Electronic Structure and Molecular Properties: DFT calculations have been performed on related sugar molecules to optimize their geometry and understand their electronic properties. researchgate.net For D-gluco-heptonic acid, such calculations would reveal the distribution of electron density across the molecule. The high concentration of electrons around the numerous oxygen atoms confirms the molecule's high polarity. Key electronic properties that can be calculated using DFT are summarized in the table below. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO is often located on the electron-rich oxygen atoms, making them susceptible to electrophilic attack, while the LUMO may be distributed over the carbon chain, indicating sites for nucleophilic attack. researchgate.net

Reactivity and Reaction Mechanisms: DFT is also employed to model chemical reactions. For instance, it can be used to calculate the energy changes involved in the deprotonation of the carboxylic acid group, thereby predicting the molecule's acidity (pKa). Furthermore, DFT can model the transition states of reactions, providing a detailed picture of how D-gluco-heptonic acid participates in chemical transformations. researchgate.net

Prediction and Characterization of Interaction Mechanisms (e.g., Metal Ion Complexation)

The ability of D-gluco-heptonic acid to bind with metal ions is one of its most important chemical properties, and computational methods are invaluable for studying these interactions. researchgate.netcdnsciencepub.com

Chelation and Complex Formation: D-gluco-heptonic acid and its conjugate base, glucoheptonate, are excellent chelating agents. The presence of a carboxylate group and multiple hydroxyl groups allows the molecule to bind to a single metal ion at multiple points, forming stable complexes known as chelates. Computational studies, often combining molecular mechanics and quantum mechanics (like DFT), are used to predict the structure, stoichiometry, and stability of these metal complexes. researchgate.netcdnsciencepub.com

Mechanism of Interaction: The primary interaction mechanism involves the coordination of the metal ion by the oxygen atoms of the deprotonated carboxyl group and several of the hydroxyl groups. The specific hydroxyl groups involved can vary depending on the metal ion and the pH of the solution. Potentiometric studies, which measure changes in hydrogen ion concentration upon complex formation, are often used alongside computational models to determine the stability constants of these complexes in solution. researchgate.netcdnsciencepub.com For example, quantitative studies have been performed on the interaction of Cu(II) with D-gluco-heptonic acid, identifying the formation of 1:1, 2:2, and 1:2 metal-to-ligand complexes. cdnsciencepub.com

Theoretical calculations help elucidate the preferred coordination geometries and binding energies for different metal ions. This predictive power is crucial for designing applications for glucoheptonate, such as in industrial processes, or for understanding its role in biological systems.

The following table details the predicted interactions with various metal ions based on computational and experimental studies.

Vii. Emerging Research Directions and Future Perspectives for D Gluco Heptonic Acid Studies

Exploration of Novel Biocatalytic Pathways and Enzymes for D-Gluco-Heptonic Acid Transformations

The transformation of D-gluco-heptonic acid into valuable derivatives is a key area of emerging research, with a strong focus on biocatalysis to ensure high selectivity and environmentally benign processes. While chemical methods exist, enzymatic transformations offer unparalleled precision. Researchers are exploring a variety of enzymes capable of modifying the D-gluco-heptonic acid structure.

A notable example is the use of β-galactosidase from Kluyveromyces lactis in transgalactosylation reactions to synthesize new derivatives of glucoheptonic acid. researchgate.net This process attaches a galactose unit to the glucoheptonic acid backbone, creating a novel bioactive compound. researchgate.net Studies have optimized this reaction by examining the impact of substrate ratios, enzyme dosage, and the presence of salts, achieving product concentrations up to 54.5 g/L. researchgate.net

The broader field of biocatalysis provides a roadmap for future D-gluco-heptonic acid research. The development of enzyme cascades, where multiple enzymes work in sequence, is a promising strategy. mdpi.com For instance, the combination of oxidoreductases like alcohol dehydrogenases with other enzymes can lead to a variety of modified products. mdpi.com Furthermore, metabolic engineering of microorganisms such as Escherichia coli to create whole-cell biocatalysts is a powerful approach for producing complex chemicals from simple precursors. mdpi.comdokumen.pub The discovery of novel sugar acid catabolic pathways in bacteria suggests that a rich diversity of enzymes with potential applications in D-gluco-heptonic acid transformation awaits discovery. nih.gov

| Enzyme Class | Potential Transformation | Example/Rationale | Reference |

|---|---|---|---|

| Glycosyltransferases (e.g., β-galactosidase) | Attachment of sugar moieties (Glycosylation) | Synthesis of a glucoheptonic acid-galactose conjugate has been demonstrated. | researchgate.net |

| Oxidoreductases (e.g., Dehydrogenases) | Oxidation of specific hydroxyl groups | Enzymes like glucose 6-phosphate dehydrogenase can act on substrate analogues, suggesting potential for selective oxidation of heptonic acids. | researchgate.net |

| Hydrolases (e.g., Esterases) | Cleavage or formation of ester linkages | Controlled hydrolysis of lactone forms or synthesis of esters for derivatization. | |

| Lyases (e.g., Dehydratases) | Introduction of double bonds via dehydration | Sugar acid dehydratases found in bacteria can catabolize various sugar acids, indicating a potential route for creating unsaturated derivatives. | nih.gov |

Development of Sustainable and Greener Synthesis Technologies for D-Gluco-Heptonic Acid Production

Historically, the primary synthesis of D-gluco-heptonic acid has been the Kiliani-Fischer synthesis, which extends the carbon chain of D-glucose. drugfuture.comyale.edu This method traditionally uses hazardous reagents like hydrogen cyanide, making it misaligned with modern principles of green chemistry. drugfuture.comyale.edu Consequently, a significant research thrust is the development of sustainable and eco-friendly production technologies.

The principles of green chemistry emphasize the use of renewable feedstocks, minimizing hazardous substances, and improving energy efficiency. numberanalytics.com D-gluco-heptonic acid production is well-suited for this paradigm, as its primary feedstock, D-glucose, is a renewable resource derived from plant starches. wikipedia.org The focus is now on replacing harsh chemical steps with cleaner alternatives.

Biotechnological routes represent the most promising green technology. These include:

Enzymatic Synthesis: The use of isolated enzymes, such as oxidases, can convert a seven-carbon sugar (heptose) directly to D-gluco-heptonic acid. This approach mirrors the highly successful enzymatic production of D-gluconic acid from D-glucose using glucose oxidase. rsc.org

Whole-Cell Biocatalysis: This technology utilizes engineered microorganisms to convert glucose into D-gluco-heptonic acid through specially designed metabolic pathways. dokumen.pub This method can reduce the need for purified enzymes and cofactors, making the process more cost-effective and sustainable. dokumen.pub